Check Availability & Pricing

## BIIB129 IUPAC name and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to BIIB129: A Covalent BTK Inhibitor

This technical guide provides a comprehensive overview of **BIIB129**, a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK). It is intended for researchers, scientists, and professionals in drug development interested in the chemical properties, mechanism of action, and preclinical data of this compound, which is under investigation for the treatment of multiple sclerosis (MS).

## **Core Chemical Identity and Properties**

**BIIB129** is a structurally distinct small molecule designed for high selectivity and central nervous system (CNS) penetration.[1][2][3] Its chemical nomenclature and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of BIIB129



| Property             | Value                                                                                                                              | Reference(s)       |  |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------|--------------------|--|
| IUPAC Name           | N-methyl-N-[cis-3-methyl-3-[[6-<br>(1-methyl-1H-pyrazol-4-<br>yl)pyrazolo[1,5-a]pyrazin-4-<br>yl]oxy]cyclobutyl]-2-<br>propenamide | [4]                |  |
| Alternate IUPAC Name | N-Methyl-N-[(1s,3s)-3-methyl- 3-[[6-(1-methyl-1H-pyrazol-4- yl)pyrazolo[1,5-a]pyrazin-4- [5] yl]oxy]cyclobutyl]prop-2- enamide     |                    |  |
| CAS Number           | 2770960-52-4                                                                                                                       | [4][5]             |  |
| Molecular Formula    | C19H22N6O2                                                                                                                         | [4][5]             |  |
| Molecular Weight     | 366.42 g/mol                                                                                                                       | [3][5]             |  |
| Appearance           | Solid                                                                                                                              | [4][5]             |  |
| Solubility           | DMSO: ≥ 10 mg/mL; Ethanol:<br>Sparingly soluble (1-10<br>mg/mL)                                                                    | [4]                |  |
| SMILES               | CINVALID-LINK<br>(C1)OC2=NC(C(C=N3)=CN3C<br>)=CN4C2=CC=N4                                                                          | C(C(C=N3)=CN3C [4] |  |
| InChI Key            | WBFSPPPOPIJCLF-<br>DHFPXDALSA-N                                                                                                    | [4][5]             |  |

## **Mechanism of Action and Signaling Pathway**

**BIIB129** is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] BTK is a critical signaling protein in B cells and myeloid cells.[1][2]

The molecule acts by forming an irreversible covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding pocket of the BTK enzyme.[1][6] This covalent binding



permanently inactivates the kinase, blocking its downstream signaling functions.

BTK plays a crucial role in:

- B Cell Receptor (BCR) Signaling: It is essential for B cell development, differentiation, and activation.[1][7] Inhibition of BTK is expected to block the proliferation and effector functions of B cells.[1]
- Myeloid Cell Activation: In innate immune cells like microglia, macrophages, and monocytes, BTK is involved in Fc receptor (FcR) signaling, which leads to the secretion of cytokines and other inflammatory responses.[1]

By inhibiting BTK in both B cells and myeloid cells within the periphery and the CNS, **BIIB129** is proposed to reduce the chronic neuroinflammation that drives neurodegeneration in multiple sclerosis.[1][8]



Click to download full resolution via product page

Simplified BTK signaling pathways in B cells and myeloid cells and the inhibitory action of **BIIB129**.

## **Preclinical Biological Activity**



**BIIB129** has demonstrated potent and selective inhibitory activity in both cellular and in vivo models. Its efficacy is attributed to its covalent mechanism, which leads to sustained target engagement.

Table 2: Preclinical Efficacy and Selectivity of BIIB129

| Assay / Model                                                | Endpoint | Value             | Reference(s) |
|--------------------------------------------------------------|----------|-------------------|--------------|
| Cellular Activity                                            |          |                   |              |
| Human Whole Blood<br>CD69 Activation<br>Assay                | IC50     | 7.9 nM            | [4]          |
| In Vivo Activity                                             |          |                   |              |
| Anti-MOG Antibody-<br>Induced Microglia<br>Activation (Mice) | ED50     | 1.5 mg/kg         | [4]          |
| Selectivity                                                  |          |                   |              |
| Kinase Panel Screen<br>(vs. 403 kinases)                     | % Inhib. | Selective at 1 μM | [4]          |

# **Experimental Protocols**

The characterization of **BIIB129** involved several key assays to determine its potency, mechanism, and in vivo efficacy. The methodologies for these experiments are detailed below.

## **Continuous-Read Kinetic Enzyme Assay**

To elucidate the two-step covalent binding mechanism, a continuous-read kinetic enzyme assay was developed to measure both the initial reversible binding ( $K_i$ ) and the subsequent rate of irreversible inactivation ( $k_{ina_ct}$ ).

- Principle: This assay continuously monitors the enzymatic activity of BTK over time in the presence of the inhibitor. The rate of activity loss is used to calculate the kinetic parameters.
- Methodology:



- Recombinant BTK enzyme is incubated with a suitable substrate that produces a detectable signal (e.g., fluorescence) upon phosphorylation.
- BIIB129 is added at various concentrations to initiate the reaction.
- The reaction progress is monitored in real-time using a plate reader.
- The resulting kinetic data are fitted to a model for covalent inhibition to determine the K<sub>i</sub> and k<sub>inact</sub> values.



Click to download full resolution via product page



Logical workflow of the two-step covalent inhibition mechanism measured by kinetic assays.

# Human Whole Blood CD69 Activation Assay (IC<sub>50</sub> Determination)

This assay measures the potency of **BIIB129** in a physiologically relevant ex vivo setting.

- Principle: CD69 is an early activation marker on the surface of lymphocytes. The assay
  quantifies the ability of BIB129 to inhibit the anti-IgD-induced expression of CD69 on B cells
  in whole blood.
- Methodology:
  - Freshly collected human whole blood is treated with a range of **BIIB129** concentrations.
  - B cells are stimulated with an anti-IgD antibody to induce activation via the BCR pathway.
  - After incubation, red blood cells are lysed.
  - The expression of CD69 on the B cell surface is quantified using flow cytometry with fluorescently labeled antibodies against B cell markers (e.g., CD19) and CD69.
  - The concentration of BIIB129 that causes 50% inhibition of CD69 expression (IC₅₀) is calculated.

## In Vivo Microglia Activation Model (ED<sub>50</sub> Determination)

This animal model assesses the ability of **BIIB129** to engage its target in the CNS and produce a pharmacodynamic effect.

- Principle: The model uses anti-myelin oligodendrocyte glycoprotein (MOG) antibodies to
  induce the activation of microglia, the resident immune cells of the CNS. The efficacy of
  BIIB129 is measured by its ability to suppress this activation.
- Methodology:
  - Mice are administered various doses of BIIB129.
  - Microglia activation is induced by the administration of anti-MOG antibodies.



- Brain tissue is collected, and the level of microglia activation is assessed using techniques such as immunohistochemistry or flow cytometry to measure specific activation markers.
- The dose of BIIB129 that produces 50% of the maximal inhibitory effect (ED₅₀) is determined.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. BIIB-129; BIIB 129; BIIB129 | CAS 2770960-52-4 | Sun-shinechem [sun-shinechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BIIB129 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [BIIB129 IUPAC name and chemical properties.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367742#biib129-iupac-name-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com